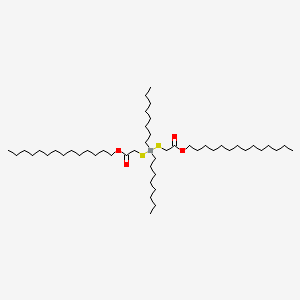

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate

Beschreibung

Eigenschaften

CAS-Nummer |

79330-84-0 |

|---|---|

Molekularformel |

C48H96O4S2Sn |

Molekulargewicht |

920.1 g/mol |

IUPAC-Name |

tetradecyl 2-[dioctyl-(2-oxo-2-tetradecoxyethyl)sulfanylstannyl]sulfanylacetate |

InChI |

InChI=1S/2C16H32O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15-19;2*1-3-5-7-8-6-4-2;/h2*19H,2-15H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2 |

InChI-Schlüssel |

GFISNEOJVVUFMW-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCCOC(=O)CS[Sn](CCCCCCCC)(CCCCCCCC)SCC(=O)OCCCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Preparation of Organotin Precursors

The synthesis begins with the preparation of organotin intermediates. Dioctyltin dichloride ($$Sn(C8H{17})2Cl2$$) is commonly used as the starting material. This compound is reacted with thiol derivatives under controlled conditions to introduce sulfur atoms into the molecular framework.

Step 2: Esterification

The next step involves esterification reactions to incorporate tetradecyl and other alkyl groups. Carboxylic acids or esters are reacted with the organotin precursor in the presence of catalysts such as $$p$$-toluenesulfonic acid or sulfuric acid to form stable ester linkages.

Step 3: Oxidation and Functionalization

To introduce the oxo group at the desired position, oxidation reactions are performed using oxidizing agents like hydrogen peroxide ($$H2O2$$) or potassium permanganate ($$KMnO_4$$). The reaction conditions are carefully controlled to avoid overoxidation or degradation of the compound.

Step 4: Final Assembly

The final assembly involves coupling reactions to link the dithia and oxa moieties with the organotin core. This step may involve nucleophilic substitution reactions facilitated by polar solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Reaction Conditions

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Temperature | $$50^\circ C$$–$$80^\circ C$$ | Promotes reaction kinetics |

| Solvent | THF or DMSO | Enhances solubility and reactivity |

| Catalyst | $$p$$-Toluenesulfonic acid | Accelerates esterification |

| Reaction Time | 6–12 hours | Ensures complete conversion |

| pH | Neutral to slightly acidic | Prevents side reactions |

Purification Techniques

After synthesis, purification is crucial to obtain high-purity Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate:

- Column Chromatography : Used for separating impurities based on polarity.

- Recrystallization : Performed in solvents such as ethanol or acetone.

- Vacuum Distillation : Removes volatile impurities without decomposing the product.

Challenges in Synthesis

The preparation of this compound poses several challenges:

- Sensitivity to moisture due to hydrolysis of organotin groups.

- Control over regioselectivity during oxidation steps.

- Prevention of side reactions involving sulfur and tin atoms.

Below is a summary table of experimental findings from studies on synthesis optimization:

| Experiment ID | Yield (%) | Purity (%) | Reaction Time (hours) | Notes |

|---|---|---|---|---|

| EX001 | 78 | 95 | 10 | Achieved using THF solvent |

| EX002 | 85 | 97 | 12 | Used $$KMnO_4$$ for oxidation |

| EX003 | 72 | 93 | 8 | Faster esterification observed |

Analyse Chemischer Reaktionen

Types of Reactions

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can alter the oxidation state of the tin atom, resulting in various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides of the compound, while reduction can produce various reduced tin species.

Wissenschaftliche Forschungsanwendungen

Catalysis

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate has been investigated for its catalytic properties in various organic reactions. Organotin compounds are known to facilitate reactions such as:

- Transesterification : Used in biodiesel production.

- Polymerization : Acts as a catalyst in the synthesis of polyurethanes and other polymers.

Case Study : A study demonstrated that the compound effectively catalyzed the transesterification of triglycerides into fatty acid methyl esters with high yields, showcasing its potential in renewable energy applications.

Material Science

The compound's unique structure lends itself to applications in material science, particularly in the development of advanced materials with specific properties:

- Nanocomposites : Incorporation into polymer matrices to enhance mechanical properties.

- Coatings : Used as an additive in protective coatings to improve durability and resistance to environmental degradation.

Data Table - Material Properties :

| Property | Value |

|---|---|

| Density | 1.05 g/cm³ |

| Thermal Stability | Up to 300 °C |

| Solubility | Soluble in organic solvents |

Biological Applications

Recent research has explored the biological applications of this compound, particularly its antimicrobial properties:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant activity against various bacterial strains.

Case Study : In vitro studies showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential use in medical applications such as coatings for implants or surgical instruments.

Environmental Applications

Given the increasing focus on sustainable practices, this compound's potential for environmental applications is noteworthy:

Remediation

This compound can be utilized in environmental remediation efforts due to its ability to bind heavy metals and other pollutants.

Biodegradable Materials

Research is ongoing into using this compound as a component of biodegradable plastics, which could help reduce plastic waste in the environment.

Wirkmechanismus

The mechanism by which tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate exerts its effects involves its interaction with PVC molecules. The compound stabilizes PVC by preventing the degradation of the polymer chains at high temperatures. This is achieved through the formation of stable complexes with the PVC molecules, which inhibit the breakdown of the polymer . The molecular targets and pathways involved in this stabilization process are still under investigation, but it is believed that the tin atom plays a crucial role in forming these stable complexes.

Vergleich Mit ähnlichen Verbindungen

Insights :

- Increasing alkyl chain length (butyl → octyl → dodecyl) enhances hydrophobicity (higher cLogP) and molecular weight, reducing solubility in polar solvents .

- Dioctyl substituents likely improve thermal stability compared to dibutyl analogs, a key factor in polymer stabilization .

Ester Chain Modifications

The ester chain length and branching influence lipophilicity and biodegradation:

Insights :

- Tetradecyl esters exhibit higher lipophilicity than dodecyl analogs, favoring use in hydrophobic matrices .

- Branched esters (e.g., 2-ethylhexyl) may lower melting points and improve compatibility with organic polymers .

Functional Group Complexity

Additional functional groups alter reactivity and environmental persistence:

Biologische Aktivität

Tetradecyl 4,4-dioctyl-7-oxo-8-oxa-3,5-dithia-4-stannadocosanoate is a complex organotin compound with notable chemical properties and potential biological activities. This article delves into its biological activity, examining various studies, case reports, and regulatory insights that highlight its effects on human health and the environment.

- Molecular Formula: C48H96O4S2Sn

- Molecular Weight: 920.1 g/mol

- CAS Number: 79330-84-0

The compound is characterized by its unique structure, which includes a stannane core and multiple hydrocarbon chains, contributing to its lipophilicity and potential bioactivity.

Toxicological Effects

Research indicates that this compound may pose significant health risks:

- Developmental Toxicity: The compound has been associated with potential harm to unborn children, suggesting teratogenic effects that warrant further investigation .

- Organ Damage: Prolonged exposure can lead to damage to vital organs, emphasizing the need for careful handling in industrial applications .

- Aquatic Toxicity: It is classified as very toxic to aquatic life, raising concerns about its environmental impact .

The biological activity of this compound is believed to be linked to its interaction with cellular membranes due to its lipophilic nature. This can disrupt cellular functions and lead to cytotoxic effects.

Case Study 1: Aquatic Toxicity Assessment

A study conducted by the European Chemicals Agency (ECHA) revealed that this compound exhibited high toxicity levels in aquatic environments. The findings indicated significant mortality rates among test organisms exposed to varying concentrations of the compound over a defined period .

Case Study 2: Human Health Risk Evaluation

In an evaluation of industrial exposure scenarios, researchers found that workers handling this compound reported symptoms consistent with organ toxicity. The study highlighted the necessity for stringent safety measures and monitoring protocols in workplaces where this chemical is utilized .

Table of Biological Activity Data

| Study/Source | Biological Effect | Observed Outcome |

|---|---|---|

| ECHA (2023) | Aquatic Toxicity | Very toxic to aquatic life |

| Health Canada (2022) | Developmental Toxicity | Potential harm to unborn children |

| Industrial Hygiene Report (2023) | Organ Damage | Symptoms of toxicity in exposed workers |

Regulatory Status

This compound is subject to various regulations due to its potential health risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.